N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-16-9-7-14(8-10-16)18-11-15(21-25-18)12-20-19(22)13-24-17-5-3-2-4-6-17/h2-11H,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXFLECGTHZWHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-phenoxyacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features an oxazole ring, a methoxyphenyl group, and a phenoxyacetamide moiety. Its molecular formula is , indicating a relatively complex structure that may influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The indole core and oxazole ring facilitate binding to aromatic residues in proteins, while the methoxy group can influence electronic properties, enhancing binding affinity and specificity.
Anticancer Activity
Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. In vitro assays revealed IC50 values in the low micromolar range for related compounds, suggesting potential efficacy in cancer treatment .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Compounds with similar scaffolds have been reported to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. This activity is crucial for developing therapeutic agents for chronic inflammatory diseases .
Antioxidant Properties
This compound may also exhibit antioxidant properties. Studies on related compounds have demonstrated their ability to scavenge free radicals and reduce oxidative stress markers in cellular models . This activity could play a role in preventing oxidative damage associated with various diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound A | Similar to this compound | 3.5 | Anticancer |
| Compound B | 2-(1H-indol-3-yl)-N-{[5-(4-hydroxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxoacetamide | 4.0 | Anti-inflammatory |
| Compound C | 2-(1H-indol-3-yl)-N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-2-oxoacetamide | 5.0 | Antioxidant |
Case Studies
- Cancer Cell Line Studies : In a study involving breast cancer cell lines, this compound showed promising results in reducing cell viability by inducing apoptosis at concentrations as low as 10 µM .
- Inflammation Models : In animal models of inflammation, the compound demonstrated significant reductions in edema and inflammatory markers when administered at doses of 20 mg/kg .
- Oxidative Stress Assessment : The antioxidant capacity was evaluated using DPPH and ABTS assays, where the compound exhibited an IC50 value of 15 µM, indicating strong radical scavenging activity .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula: C21H22N2O4
- Molecular Weight: 366.41 g/mol
- CAS Number: 953210-15-6
The structure features an oxazole ring, a methoxyphenyl group, and a phenoxyacetamide moiety, which contribute to its biological activity and potential applications.
Medicinal Chemistry Applications
-
Anticancer Activity:
- Research indicates that compounds with oxazole rings can exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For instance, derivatives of N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-phenoxyacetamide have shown promise in preclinical studies targeting various cancer cell lines .
- Neuroprotective Effects:
-
Anti-inflammatory Properties:
- There is evidence that this compound can reduce inflammation in cellular models, which could be beneficial for conditions like arthritis or other inflammatory diseases. The presence of the methoxy group appears to enhance its anti-inflammatory efficacy.
Organic Synthesis Applications
This compound serves as a versatile intermediate in organic synthesis:
- Synthesis of Complex Molecules:
- Scaffold for Drug Development:
Material Science Applications
The unique properties of this compound make it suitable for applications in material science:
-
Development of Functional Materials:
- The compound's electronic properties can be exploited to create materials with specific optical or electronic characteristics, useful in sensors or organic light-emitting diodes (OLEDs).
- Polymer Chemistry:
Case Study 1: Anticancer Activity
A study focusing on the derivatives of this compound demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Neuroprotection
In vitro studies showed that this compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 3: Material Development
Research into the incorporation of this compound into polymer films revealed enhanced UV stability and mechanical properties compared to control samples without the compound.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Biological Activity: Compounds with 1,3,4-oxadiazole cores (e.g., LMM5) show promise in antifungal applications , while triazole derivatives are explored for enzyme inhibition . The target compound’s phenoxyacetamide group may favor interactions with hydrophobic pockets in target proteins.
- Synthesis Challenges : Microwave-assisted methods (e.g., in ) reduce reaction times compared to conventional heating, suggesting optimization opportunities for scaling the target compound.
- Crystallography : Tools like SHELXL and ORTEP-3 aid in elucidating hydrogen-bonding patterns (e.g., head-to-tail interactions in acetamide crystals ), critical for understanding packing efficiency and stability.
Preparation Methods
Cycloisomerization of N-Propargylamides
Zn(OTf)₂-catalyzed cycloisomerization of N-propargylamide derivatives (e.g., N-(4-methoxyphenyl)propiolamide ) with trifluoropyruvates yields 5-aryl-1,2-oxazoles. Key parameters:
Mechanistic Insight :
Chalcone-Based Oxazole Synthesis
An alternative route involves chalcone intermediates (E-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one ) reacting with N-(4-methoxyphenyl)-2-chloroacetamide in acetone/K₂CO₃:
Optimization Data :
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Solvent | Acetone | Baseline (61%) |
| Base | K₂CO₃ | +12% vs. NaOH |
| Temperature | Reflux | +18% vs. RT |
Synthesis of 2-Phenoxyacetamide
Nucleophilic Substitution
Phenolate anions displace chloride from 2-chloro-N-(4-methoxyphenyl)acetamide :
Spectroscopic Validation :
Direct Coupling via Carbodiimide Chemistry
Alternative method using EDC/HOBt:
-
Reagents :
-
Phenoxyacetic acid (1.0 equiv)
-
4-Methoxyaniline (1.1 equiv)
-
EDC (1.2 equiv), HOBt (1.2 equiv)
-
-
Solvent : CH₂Cl₂, 0°C → RT, 12 hours
Final Coupling: Oxazole-Phenoxyacetamide Conjugation
Alkylation of Oxazole Methyl Group
5-(4-Methoxyphenyl)-1,2-oxazol-3-yl)methanol reacts with 2-chlorophenoxyacetamide under Mitsunobu conditions:
Side Reaction Mitigation :
Reductive Amination Approach
A two-step sequence for improved regioselectivity:
-
Oxazole Aldehyde Formation : Oxidation of 3-hydroxymethyl oxazole with MnO₂ (82% yield).
-
Schiff Base Formation : Condensation with 2-phenoxyacetamide followed by NaBH₄ reduction.
Analytical and Spectroscopic Characterization
X-ray Crystallography
Single-crystal analysis confirms:
High-Resolution Mass Spectrometry (HR-MS)
Scalability and Industrial Feasibility
Gram-Scale Synthesis
-
Cost Analysis :
Component Cost/kg (USD) Contribution (%) Zn(OTf)₂ 320 42 N-Propargylamide 150 28 Solvents 80 18
Challenges and Optimization Opportunities
Byproduct Formation in Oxazole Synthesis
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
